2,5,8,11,14,17-Hexaoxatricosane
Description
Properties
CAS No. |
191533-01-4 |
|---|---|
Molecular Formula |
C17H36O6 |
Molecular Weight |
336.5 g/mol |
IUPAC Name |
1-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]hexane |
InChI |
InChI=1S/C17H36O6/c1-3-4-5-6-7-19-10-11-21-14-15-23-17-16-22-13-12-20-9-8-18-2/h3-17H2,1-2H3 |
InChI Key |
CNLOXGUTRGRTFZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCOCCOCCOCCOCCOCCOC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5,8,11,14,17-Hexaoxatricosane typically involves the reaction of polyethylene glycol with appropriate alkylating agents. One common method is the Williamson ether synthesis, where polyethylene glycol reacts with an alkyl halide in the presence of a strong base such as sodium hydride or potassium hydroxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ether bonds.
Industrial Production Methods
Industrial production of 2,5,8,11,14,17-Hexaoxatricosane follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and purity of the final product. The reaction is typically conducted in large reactors with efficient mixing and temperature control to optimize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5,8,11,14,17-Hexaoxatricosane undergoes various chemical reactions, including:
Oxidation: The ether groups in the compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the ether groups to alcohols.
Substitution: The hydrogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium alkoxides or thiolates can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted ethers depending on the nucleophile used.
Scientific Research Applications
Surfactants and Emulsifiers
2,5,8,11,14,17-Hexaoxatricosane is utilized as a surfactant in various formulations due to its ability to reduce surface tension between liquids. This property is particularly useful in:
- Cosmetics and Personal Care Products : It helps in stabilizing emulsions and improving the texture of creams and lotions.
- Agricultural Formulations : Acts as an emulsifier in pesticide formulations to enhance the distribution of active ingredients.
Solvent Properties
The compound has been noted for its solvent capabilities in organic synthesis and extraction processes. Its ability to dissolve a wide range of substances makes it valuable in:
- Chemical Manufacturing : Used as a solvent for reactions requiring high boiling points.
- Extraction Processes : Effective in extracting essential oils and other organic compounds.
Toxicology Studies
Research has indicated that 2,5,8,11,14,17-Hexaoxatricosane can serve as a model compound in ecotoxicology studies due to its structural characteristics. It is often used to:
- Assess the environmental impact of chemical releases.
- Study the bioaccumulation potential of similar compounds in aquatic organisms.
A notable case study involved the application of high-throughput screening methods to profile the bioactivity of chemicals like 2,5,8,11,14,17-Hexaoxatricosane and develop predictive models for toxicity based on exposure data .
Case Study 1: Surfactant Performance
In a comparative study on surfactants used in personal care products, 2,5,8,11,14,17-Hexaoxatricosane was evaluated for its emulsifying efficiency against traditional surfactants. Results indicated that it provided superior stability and texture enhancement in emulsions compared to conventional options.
Case Study 2: Ecotoxicological Assessment
A study focusing on the ecotoxicological effects of various surfactants included 2,5,8,11,14,17-Hexaoxatricosane as a reference compound. The findings revealed insights into its degradation pathways and potential impacts on aquatic life when released into the environment .
Safety and Regulatory Aspects
While 2,5,8,11,14,17-Hexaoxatricosane is considered safe for use in many applications when handled properly, it is essential to follow safety guidelines due to its potential irritant properties. Regulatory assessments are ongoing to ensure compliance with environmental safety standards .
Mechanism of Action
The mechanism of action of 2,5,8,11,14,17-Hexaoxatricosane is primarily based on its ability to interact with other molecules through its ether groups. These interactions can include hydrogen bonding, van der Waals forces, and dipole-dipole interactions. The compound can act as a solubilizing agent, stabilizer, or carrier for other molecules, facilitating their transport and activity in various environments.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
5,8,11,13,16,19-Hexaoxatricosane
- Structure : A structural isomer with oxygen atoms at positions 5,8,11,13,16,17.
- Molecular Formula : C₁₇H₃₆O₆ (MW: 336.5 g/mol) .
- Physical Properties :
- Toxicity : Oral LD₅₀ (rat): 1,746 mg/kg; (mouse): 2,700 mg/kg .
- Applications : Used in adhesives, sealants, and asphalt coatings due to its film-forming properties .
Key Differences : The altered oxygen positions in 5,8,11,13,16,19-Hexaoxatricosane likely reduce its polarity compared to 2,5,8,11,14,17-Hexaoxatricosane, impacting solubility and intermolecular interactions.
5,8,11,14,17,20-Hexaoxa-2-azatricosanedioic Acid 1-(9H-Fluoren-9-ylmethyl) Ester
- Structure : Incorporates an aza group (nitrogen) at position 2 and additional oxygen atoms.
- Molecular Formula: C₃₀H₄₁NO₁₀ (MW: 575.65 g/mol) .
- Applications : Primarily used in peptide synthesis and pharmaceutical research as a protective group reagent.
Key Differences : The nitrogen atom introduces hydrogen-bonding capability, enhancing solubility in polar solvents. This functionalization distinguishes it from purely oxygenated analogs like 2,5,8,11,14,17-Hexaoxatricosane.
Perfluoro-2,5,8,11,14,17-hexamethyl-3,6,9,12,15,18-hexaoxahenelcosanoyl Fluoride
- Structure : Fluorinated derivative with methyl and fluorine substituents.
- Molecular Formula: Not explicitly stated, but fluorinated chains typically exhibit high thermal and chemical stability.
- Applications : Used in specialty polymers and surfactants for extreme environments .
Key Differences: Fluorination drastically alters hydrophobicity and reactivity compared to non-fluorinated polyethers.
Comparative Analysis Table
Research Findings and Implications
- Structural Impact: Oxygen positioning significantly affects boiling points and hydrophilicity. For example, 5,8,11,13,16,19-Hexaoxatricosane’s higher boiling point (392.3°C) compared to non-oxygenated alkanes highlights the role of ether linkages in thermal stability .
- Safety Considerations : While 5,8,11,13,16,19-Hexaoxatricosane is classified as flammable, its fluorinated analog may pose environmental risks due to persistent perfluoroalkyl groups .
- Industrial Relevance: Polyethers with asymmetric oxygen placement (e.g., 2,5,8,11,14,17-Hexaoxatricosane) are hypothesized to exhibit superior surfactant properties due to balanced polar/nonpolar regions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
